molecular formula C17H18ClN5O3S B2759520 N-(3-chloro-2-methylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide CAS No. 897454-26-1

N-(3-chloro-2-methylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

Cat. No. B2759520
CAS RN: 897454-26-1
M. Wt: 407.87
InChI Key: FXBRQBNVGZETOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C17H18ClN5O3S and its molecular weight is 407.87. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Probes and Drug-Like Properties

N-(3-chloro-2-methylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide is explored within the realm of drug discovery, specifically focusing on enhancing drug-like properties and solubility. A study on BPTES analogs, which are inhibitors of kidney-type glutaminase (GLS), highlighted the significance of structural modifications to improve molecular properties. This research emphasized the potential of certain analogs to retain potency while achieving better solubility, thus presenting a case for the scientific application of complex compounds in drug development (Shukla et al., 2012).

Environmental Impact and Aquatic Toxicity

The compound's relevance extends to environmental sciences, particularly in the study of pharmaceuticals' aquatic toxicity and ecological risks. Research has been conducted on the environmental detection of various pharmaceuticals, including the potential adverse effects on non-target species. The acute aquatic toxicity of certain pharmaceuticals was assessed through multiple test organisms, illustrating the compound's application in evaluating environmental consequences (Kim et al., 2007).

Antimicrobial Activity

Another area of application is in the synthesis and evaluation of novel derivatives for antimicrobial properties. Research into N-substituted sulfanilamide derivatives demonstrated their potential as antimicrobial agents. This includes exploring structure–activity relationships to identify potent antibacterial and antifungal compounds, underscoring the chemical's role in developing new therapeutic agents (Lahtinen et al., 2014).

Cyto-Genotoxicity Evaluation

The cyto-genotoxicity of pharmaceuticals like paracetamol, a compound related to N-(3-chloro-2-methylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, has been evaluated in aquatic organisms. This research provides insights into the sub-lethal effects of common analgesics and antipyretics, utilizing biomarkers to assess potential environmental impacts (Parolini et al., 2010).

Therapeutic Efficacy Against Viral Infections

The compound's derivatives have been studied for their therapeutic efficacy in treating viral infections, such as Japanese encephalitis. These studies demonstrate significant antiviral and antiapoptotic effects, offering a promising avenue for the development of effective antiviral therapies (Ghosh et al., 2008).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O3S/c1-9-10(18)6-5-7-11(9)19-12(24)8-27-16-20-13-14(21(16)2)22(3)17(26)23(4)15(13)25/h5-7H,8H2,1-4H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBRQBNVGZETOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.